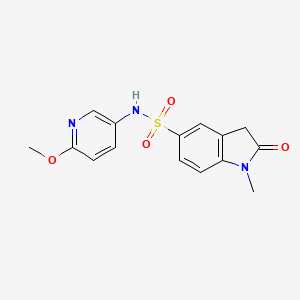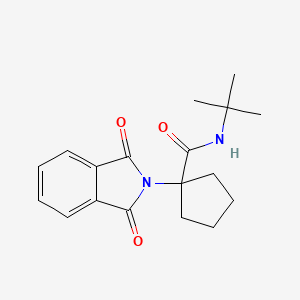
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide, also known as compound 1, is a synthetic molecule with potential pharmacological applications. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, compound 1 has been found to have unique properties that make it a promising candidate for other therapeutic uses.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is thought to be due to the inhibition of a specific enzyme, called carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inflammation is another area where N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has shown promise. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. This effect may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. As mentioned earlier, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is known to inhibit carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in pH, which can induce apoptosis in cancer cells. In addition, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway. This pathway is involved in the regulation of immune responses and inflammation. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This activation may be responsible for the neuroprotective effects of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth and induce apoptosis, as mentioned earlier. In addition, it has been found to inhibit the migration and invasion of cancer cells, which may be important in preventing metastasis. Inflammation is another area where N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to have effects. It has been found to inhibit the production of inflammatory cytokines, as mentioned earlier. This effect may be due to the inhibition of the NF-kappaB signaling pathway. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to have neuroprotective effects in animal models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and inflammation, as mentioned earlier.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule, which means that it can be easily synthesized and purified. In addition, it has been found to have unique properties that make it a promising candidate for therapeutic applications. However, there are also limitations to using N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its pharmacokinetic and toxicological properties are not well understood. In addition, it may have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for research on N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This may involve studying its effects in animal models and in clinical trials. Another direction is to investigate the mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in more detail. This may involve identifying its molecular targets and signaling pathways. Finally, it may be useful to synthesize analogs of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 to explore its structure-activity relationship and identify more potent and selective N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamides.
Méthodes De Synthèse
The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 involves several steps, starting from commercially available starting materials. The first step is the preparation of 6-methoxypyridin-3-amine, which is then reacted with 1-methyl-2-oxo-3H-indole-5-sulfonyl chloride to yield N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-18-13-5-4-12(7-10(13)8-15(18)19)23(20,21)17-11-3-6-14(22-2)16-9-11/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSNQVJFQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)


![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)